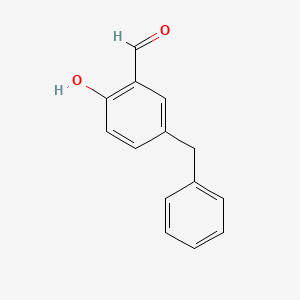

5-Benzyl-2-hydroxybenzaldehyde

Übersicht

Beschreibung

5-Benzyl-2-hydroxybenzaldehyde is an organic compound with the empirical formula C14H12O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI notation: 1S/C14H12O2/c15-10-13-9-12 (6-7-14 (13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 212.24 .Wissenschaftliche Forschungsanwendungen

Solid Phase Organic Synthesis

- Linker Utilization: 5-Benzyl-2-hydroxybenzaldehyde derivatives are investigated for use as linkers in solid-phase organic synthesis. Specifically, 4-hydroxybenzaldehyde, a related compound, has been shown to be effective when attached to resins and used in reductive amination processes (Swayze, 1997).

Chemical Transformations and Synthesis

- Oxyfunctionalization Processes: A study on Cu(OAc)2-catalyzed benzylic C(sp3)–H oxyfunctionalization highlights the transformation of hydroxybenzaldehydes into various aromatic carbonyl compounds (Jiang et al., 2014).

- Crystal Structure and Geometry-Optimization: The crystal structure of compounds derived from 5-Nitro-2-hydroxybenzaldehyde, similar to this compound, has been analyzed, offering insights into their chemical properties (Mondal et al., 2002).

Environmental Chemistry

- Transformation of Aromatic Aldehydes: Research has shown how halogenated aromatic aldehydes, similar to this compound, are transformed by anaerobic bacteria. This study can provide insights into the environmental fate of such compounds (Neilson et al., 1988).

Pharmacological Research

- Insulin Sensitivity Enhancement: 5-Formyl salicylaldehyde, a related compound, has been used in synthesizing benzofuran containing insulin sensitivity enhancer compounds (Stille et al., 1996).

Material Science

- Synthesis of Liquid Crystalline and Fire Retardant Molecules: The synthesis of novel compounds based on 4-hydroxybenzaldehyde, a structurally related compound, for potential use in liquid crystalline and fire retardant applications has been explored (Jamain et al., 2020).

Analytical Chemistry

- Copper(II) Ions Enrichment: Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, structurally similar to this compound, has been used to enhance trace amounts of copper(II) ions in water samples, demonstrating its potential in analytical chemistry applications (Fathi & Yaftian, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 5-Benzyl-2-hydroxybenzaldehyde are cellular antioxidation systems . This compound disrupts these systems, which should be an effective method for control of fungal pathogens .

Mode of Action

This compound interacts with its targets by destabilizing cellular redox homeostasis . This disruption is achieved through the redox-active properties of the compound .

Biochemical Pathways

The affected pathways of this compound primarily involve the oxidative stress-response pathway . The disruption of cellular antioxidation leads to changes in these pathways and their downstream effects, contributing to the antifungal activity of the compound .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of fungal growth . By disrupting cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase, the compound effectively inhibits fungal growth .

Biochemische Analyse

Biochemical Properties

5-Benzyl-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their stability and ability to form complexes with metal ions . The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems . These interactions highlight its potential as a chemosensitizing agent in antifungal treatments.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It disrupts cellular redox homeostasis and antioxidation systems, leading to the inhibition of fungal growth . The compound influences cell signaling pathways, particularly those involved in oxidative stress responses. Additionally, it can impact gene expression related to antioxidation and cellular metabolism, further contributing to its antifungal properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The presence of an ortho-hydroxyl group in the aromatic ring enhances its antifungal activity by disrupting the mitochondrial respiratory chain in fungi . This disruption leads to the destabilization of cellular redox homeostasis, ultimately inhibiting fungal growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under certain conditions, but its antifungal activity may decrease over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal activity without causing adverse effects . At higher doses, it may induce toxic effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use.

Metabolic Pathways

This compound is involved in metabolic pathways related to antioxidation and redox cycling. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . These interactions contribute to its role in disrupting cellular redox homeostasis and enhancing antifungal efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity . Understanding the transport mechanisms can aid in optimizing its therapeutic potential.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to organelles involved in redox homeostasis, such as mitochondria . This subcellular localization is essential for its role in disrupting cellular antioxidation systems and inhibiting fungal growth.

Eigenschaften

IUPAC Name |

5-benzyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNZXGZKHKUKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2615249.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2615250.png)

![2-(Pyridin-3-yl)-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2615255.png)

![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)

![N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2615265.png)

![3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole](/img/structure/B2615269.png)

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2615270.png)